

The History and Development of Indaziflam: A Technical Guide

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An In-depth Technical Guide for Researchers and Scientists

Abstract

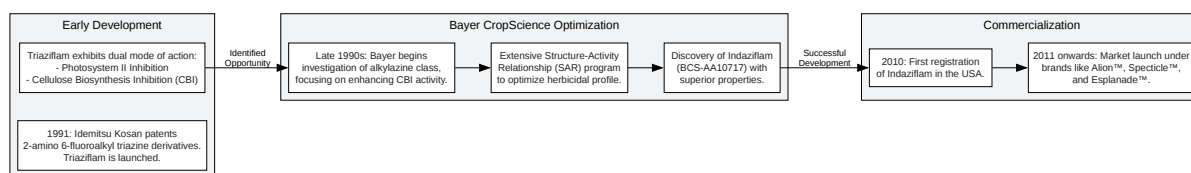
Indaziflam, developed by Bayer CropScience, represents a significant advancement in weed management, introducing a novel mode of action that addresses the growing challenge of herbicide resistance. This technical guide provides a comprehensive overview of the history, development, and chemical properties of indaziflam (coded as BCS-AA10717). It details the discovery process, which evolved from an earlier alkylazine compound, and outlines the chemical synthesis and structure-activity relationships that led to its superior herbicidal properties. The guide elaborates on its unique mode of action as a potent cellulose biosynthesis inhibitor (CBI), detailing its effects on the CELLULOSE SYNTHASE A (CESA) complex. Furthermore, it presents quantitative data on its efficacy, physicochemical properties, and environmental fate in structured tables, alongside detailed experimental protocols for key studies. Visual diagrams created using Graphviz illustrate the development timeline, chemical synthesis, mechanism of action, and environmental degradation pathway. This document is intended for researchers, scientists, and professionals in the fields of crop protection and drug development.

History and Discovery

The development of indaziflam is rooted in the exploration of the alkylazine class of chemistry. In the late 1990s, the Japanese company Idemitsu Kosan introduced triaziflam, the first alkylazine herbicide.^{[1][2]} While triaziflam showed herbicidal activity, its commercial success

was limited.[2] A key observation was its dual mode of action, inhibiting both photosystem II and cellulose biosynthesis.[1]

Recognizing the potential of a novel herbicidal mode of action to combat resistant weeds, scientists at Bayer CropScience initiated a research program to optimize the alkylazine chemical class.[1][3] Their goal was to enhance the herbicidal profile by focusing solely on the inhibition of cellulose biosynthesis.[1] This extensive optimization and structure-activity relationship (SAR) program led to the identification of indaziflam (BCS-AA10717), a compound with significantly superior properties.[1][2] Bayer patented this new molecule, which received its first registration for use in the USA in 2010.[2] Indaziflam is now marketed under various brand names, including **Alion™**, **Specticle™**, and **Esplanade™**. [1][4]



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Caption: Historical development timeline of Indaziflam.

Chemical Properties and Synthesis

Indaziflam is a chiral molecule belonging to the fluoroalkyltriazine herbicide group.[2] The technical grade active ingredient is a racemic mixture of two active stereoisomers, designated Isomer A ((1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-[(1R)-1-fluoroethyl]) and Isomer B ((1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-[(1S)-1-fluoroethyl]), with Isomer A being the predominant and more active form.[5]

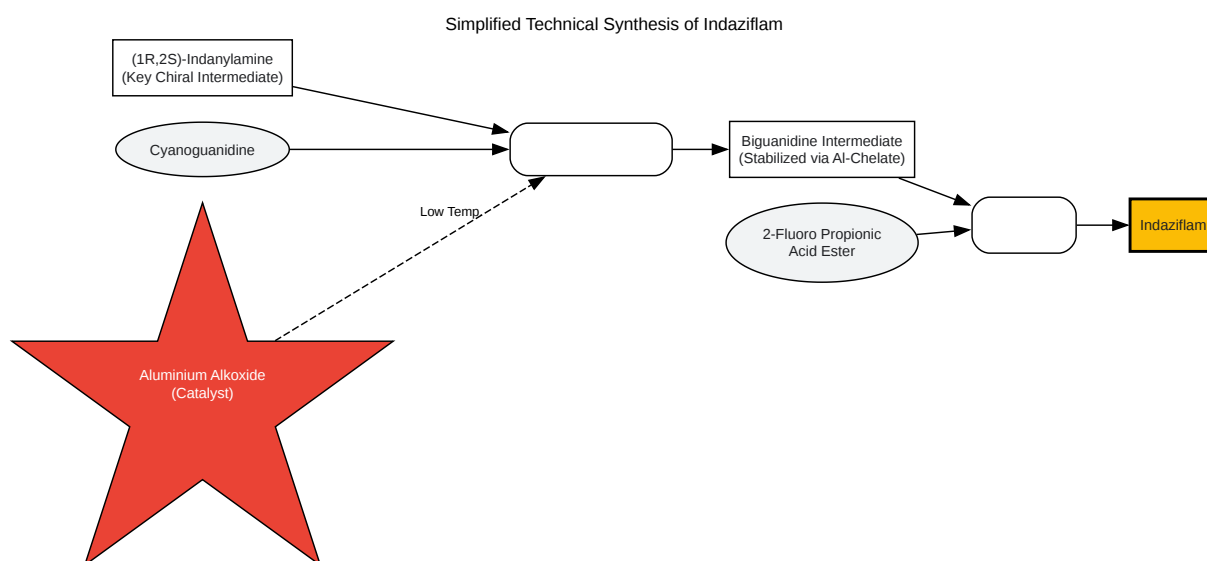
Physicochemical Properties

| Property | Value | Reference |
|------------------|---|-----------|
| IUPAC Name | N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1RS)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine | [2] |
| CAS Number | 950782-86-2 | [2] |
| Chemical Formula | C ₁₆ H ₂₀ FN ₅ | [2] |
| Molar Mass | 301.369 g·mol ⁻¹ | [2] |
| Melting Point | 183 °C | [2] |
| Water Solubility | 2.8 mg/L (at 20 °C) | [2][6] |
| log P (Kow) | 2.8 (at pH 7) | [2][7] |
| pKa | 3.5 (weak acid) | [7][8] |
| Vapor Pressure | Low (not volatile) | [9] |

Technical Synthesis

The synthesis of indaziflam is a multi-step process that requires precise stereochemical control. A key intermediate is the chiral amine, (1R,2S)-indanylamine.[10][11] The technical synthesis developed by Bayer involves an efficient two-step approach to form the triazine ring from this intermediate.[10]

- **Biguanidine Formation:** The (1R,2S)-indanylamine is reacted with cyanoguanidine. A significant innovation by Bayer was the use of an aluminium alkoxide catalyst. This allows the reaction to proceed at a much lower temperature (avoiding side reactions common in older methods) and stabilizes the resulting biguanidine intermediate via an aluminium chelate, leading to high yield and purity.[10]
- **Triazine Ring Closure:** The biguanidine intermediate undergoes ring closure with a 2-fluoro propionic acid ester. The aluminium is smoothly released during this cyclization step, forming the final indaziflam molecule.[10]



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Caption: Simplified workflow for the technical synthesis of Indaziflam.

Mode of Action: Cellulose Biosynthesis Inhibition

Indaziflam is a potent, pre-emergent herbicide classified as a Group 29 (WSSA) or Group L (HRAC) herbicide.[12] Its primary mode of action is the inhibition of cellulose biosynthesis (CBI), a mechanism that is distinct from many other herbicides, making it a valuable tool for resistance management.[1][6]

Cellular Mechanism

Cellulose, a crucial component of the plant cell wall, is synthesized at the plasma membrane by the Cellulose Synthase Complex (CSC), which is composed of CELLULOSE SYNTHASE A

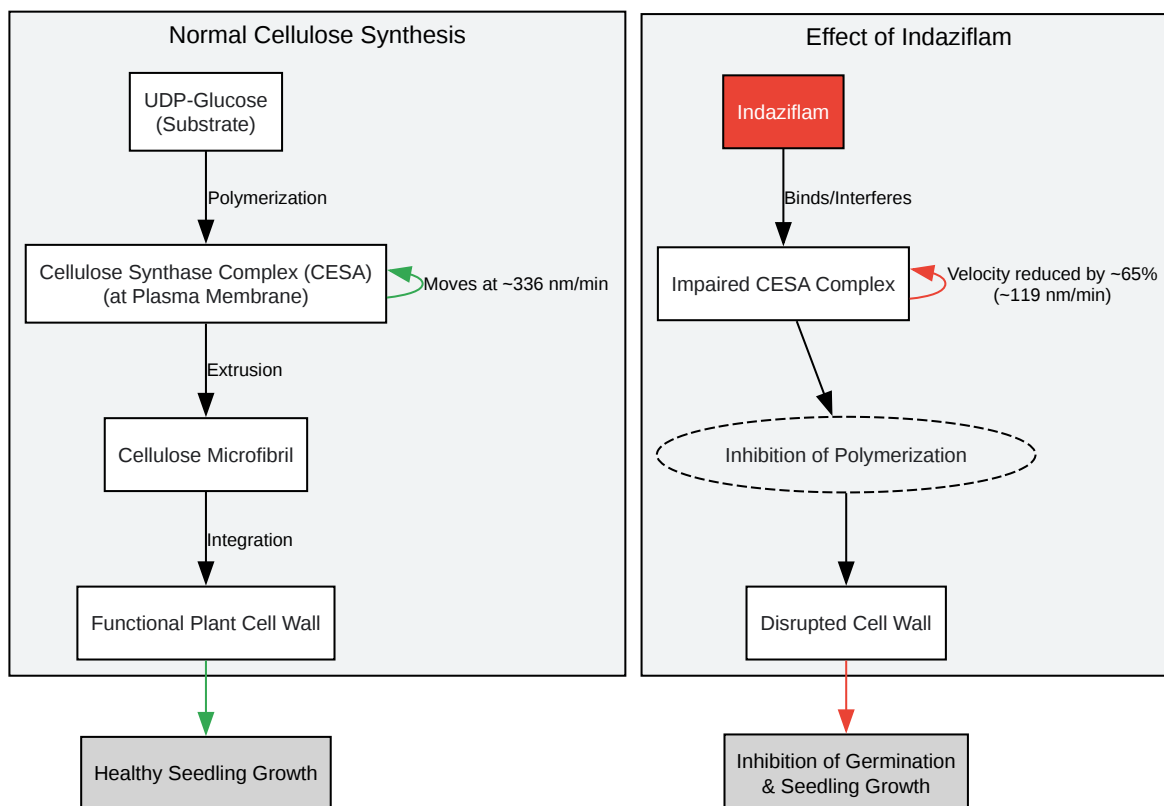
(CESA) proteins.[13] Indaziflam disrupts this process by directly affecting the CESA proteins.

Live-cell imaging studies using confocal microscopy on *Arabidopsis thaliana* expressing fluorescently-tagged YFP:CESA6 have elucidated the specific effects of indaziflam:[13][14]

- **Reduced CESA Velocity:** Indaziflam significantly reduces the velocity of CESA particles moving along the plasma membrane. In untreated cells, CESA particles move at an average velocity of approximately 336 nm/min. Following indaziflam treatment, this velocity is reduced by about 65% to around 119 nm/min.[13][15] This slowing of the CESA complex directly inhibits the polymerization of glucan chains into cellulose microfibrils.
- **Increased CESA Density:** Unlike other CBIs such as isoxaben or quinoxiphen which cause a rapid clearance of CESA particles from the plasma membrane, indaziflam treatment leads to an atypical increase in the density of CESA particles.[13][16]
- **Distinct Target Site:** *Arabidopsis* mutants resistant to isoxaben or quinoxiphen show no cross-resistance to indaziflam, indicating that indaziflam has a different molecular target or binding site within the cellulose synthesis machinery.[13][17]

This inhibition of cellulose deposition severely affects cell wall formation, cell division, and cell elongation, ultimately preventing the germination and emergence of susceptible weed seedlings.[9][12]

Indaziflam's Mode of Action on Cellulose Synthesis



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Caption: Mechanism of cellulose biosynthesis inhibition by Indaziflam.

Experimental Protocols

Protocol: Analysis of CESA6 Particle Velocity

This protocol is based on the methodology described by Brabham et al. (2014) for live-cell imaging of CESA proteins.[1][13]

- Plant Material and Growth: Use transgenic *Arabidopsis thaliana* seedlings expressing YFP:CESA6. Grow seedlings for 3 days in the dark on vertically oriented plates containing

Murashige and Skoog (MS) medium.

- Sample Preparation: Mount 3-day-old etiolated seedlings in a chambered slide with liquid MS medium for imaging.
- Herbicide Treatment: Prepare a stock solution of technical grade indaziflam in DMSO. For treatment, add indaziflam to the liquid MS medium to a final concentration of 500 nM. Use a 0.01% DMSO solution as a mock treatment control.
- Confocal Microscopy:
 - Use a spinning-disk confocal microscope equipped with a high-sensitivity camera.
 - Image the epidermal cells of the upper hypocotyl.
 - Acquire time-lapse images of the plasma membrane focal plane at a rate of 1 frame per 5 seconds for a total duration of 5-10 minutes.
 - Use a 488 nm laser for YFP excitation and collect emission between 500-550 nm.
- Data Analysis:
 - Generate kymographs from the time-lapse image series using imaging software (e.g., ImageJ/Fiji).
 - Measure the slope of the lines in the kymographs, which represent the velocity of individual YFP:CESA6 particles.
 - Calculate the average velocity and standard deviation for at least 50 particles from multiple seedlings for both treated and control groups.
 - Perform a student's t-test to determine the statistical significance of any observed differences in velocity.

Protocol: Soil Dissipation Field Study

This protocol is a generalized methodology based on descriptions from field dissipation studies.

[6][18][19][20]

- Site Selection and Plot Design:
 - Select two distinct soil types (e.g., sandy clay loam and loamy sand).
 - Establish experimental plots (e.g., 10 m²) in a randomized block design with at least three replicates per treatment. Include untreated control plots.
- Herbicide Application:
 - Apply indaziflam at a specified rate (e.g., 75 g a.i. ha⁻¹) using a calibrated research plot sprayer.
- Soil Sampling:
 - Collect composite soil samples from each plot at predetermined intervals (e.g., 0, 30, 60, 90, 120, 150, 180, and 210 days after application).
 - Use a soil probe (e.g., 5 cm diameter) to collect cores to a depth of 0-10 cm.
 - Air-dry the samples, sieve to remove debris, and store frozen (-20 °C) until analysis.
- Sample Extraction and Analysis (UHPLC-MS/MS):
 - Extraction: Extract a subsample of soil (e.g., 10 g) with an appropriate solvent, such as acetonitrile containing 1% ammonium hydroxide, using microwave extraction or vortexing. [\[21\]](#)[\[22\]](#)
 - Cleanup: Centrifuge the extract and purify it using solid-phase extraction (SPE) cartridges (e.g., C18 or PRiME HLB) to remove matrix interferences.[\[21\]](#)[\[23\]](#)
 - Analysis: Analyze the final extract using an ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer (UHPLC-MS/MS) operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.[\[21\]](#)
 - Quantification: Quantify indaziflam concentration by comparing peak areas to a calibration curve prepared from certified analytical standards.
- Data Analysis:

- Plot the indaziflam concentration over time for each plot.
- Model the dissipation using first-order kinetics ($C_t = C_0 e^{-kt}$).
- Calculate the dissipation time 50% (DT₅₀), or half-life, from the rate constant (k) using the formula: $DT_{50} = \ln(2)/k$.

Quantitative Data

Weed Control Efficacy

Indaziflam provides effective pre-emergence control of a broad spectrum of annual grass and broadleaf weeds at low application rates.

| Weed Species | Type | Parameter | Value | Reference |
|--|-----------|-------------------------------------|-----------------------|-----------|
| Large Crabgrass (Digitaria sanguinalis) | Grass | EC ₉₀ (Emergence) | 33 g ha ⁻¹ | [24] |
| Barnyardgrass (Echinochloa crus-galli) | Grass | EC ₈₀ (Emergence) | 33 g ha ⁻¹ | [24] |
| Goosegrass (Eleusine indica) | Grass | Control (at 70 g ha ⁻¹) | 84-100% | [25] |
| Arabidopsis thaliana (Wild Type) | Broadleaf | GR ₅₀ (Root Growth) | 0.512 nM | [26] |
| Kochia (Bassia scoparia) | Broadleaf | GR ₅₀ (Root Growth) | ~0.693 nM | [27] |
| Downy Brome (Bromus tectorum) | Grass | GR ₅₀ (Root Growth) | ~0.231 nM | [26][27] |

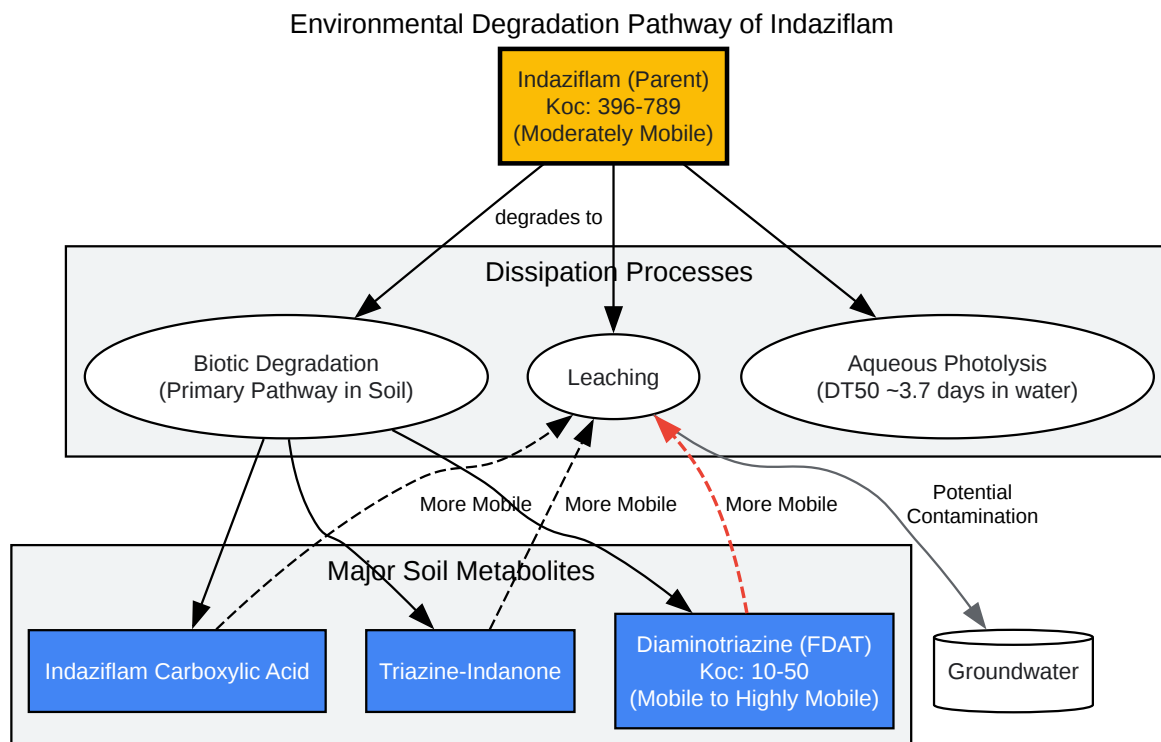
EC_x = Effective concentration for X% response; GR₅₀ = Concentration for 50% growth reduction.

Environmental Fate Properties

The environmental behavior of indaziflam is characterized by its persistence and moderate mobility in soil. Its degradation leads to metabolites that can be more mobile than the parent compound.

| Parameter | Soil Type | Value | Reference |
|---|-----------------|--|--|
| DT ₅₀ (Aerobic Soil) | Sandy Clay Loam | 96 days | [28] |
| Loamy Sand | 78 days | [28] | |
| Sandy Clay Oxisol | 95 - 119 days | [6] [19] | |
| Clay Oxisol | 135 - 161 days | [6] [19] | |
| DT ₅₀ (Aqueous Photolysis) | N/A | 3.7 days | [9] [29] |
| Koc (Soil Organic Carbon Partition Coefficient) | Various | 396 - 789 L/kg | [9] |
| Average | ~496 L/kg | [19] | |

DT₅₀ = Dissipation Time 50% (Half-life); Koc = A measure of mobility in soil (higher value = less mobile).



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